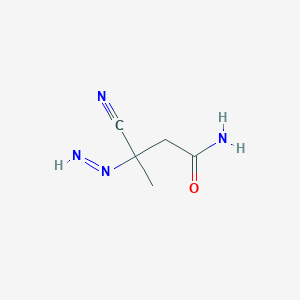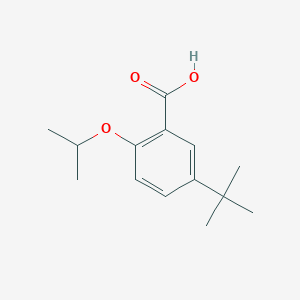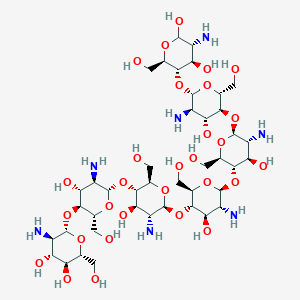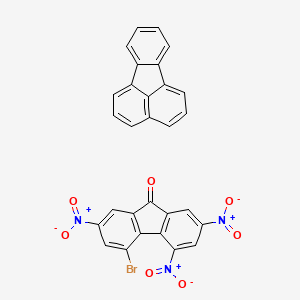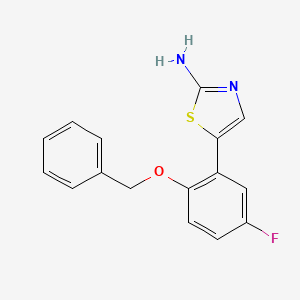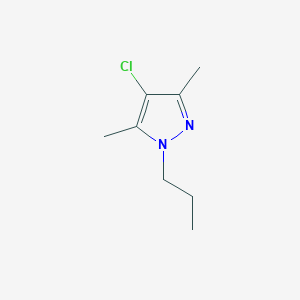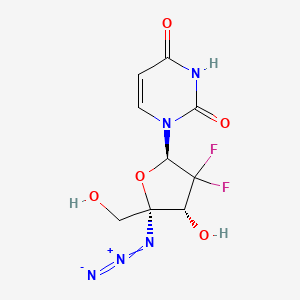
1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes azido, difluoro, and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the azido group: This is achieved through nucleophilic substitution reactions, where an azide ion replaces a leaving group on the tetrahydrofuran ring.
Incorporation of the difluoro and hydroxyl groups: These groups are introduced through selective fluorination and hydroxylation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques like crystallization, distillation, and chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The azido group can interact with proteins and nucleic acids, potentially inhibiting their function.
Pathways Involved: The compound may interfere with DNA replication and protein synthesis, leading to its antiviral and anticancer effects.
類似化合物との比較
Similar Compounds
Gemcitabine: A nucleoside analog used in chemotherapy.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
1-((2R,4R,5R)-5-Azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of azido, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H9F2N5O5 |
|---|---|
分子量 |
305.20 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9F2N5O5/c10-9(11)5(19)8(3-17,14-15-12)21-6(9)16-2-1-4(18)13-7(16)20/h1-2,5-6,17,19H,3H2,(H,13,18,20)/t5-,6-,8-/m1/s1 |
InChIキー |
NRQCGDNIEPALAF-ATRFCDNQSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)(F)F |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


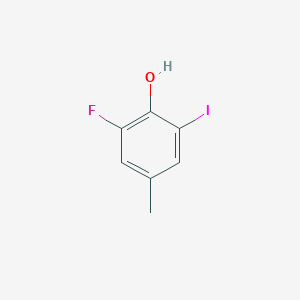

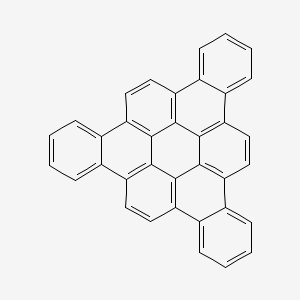
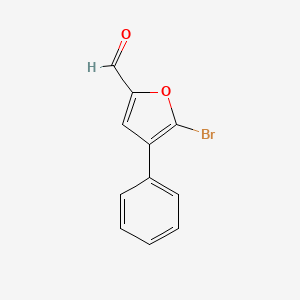
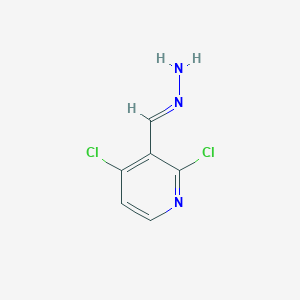

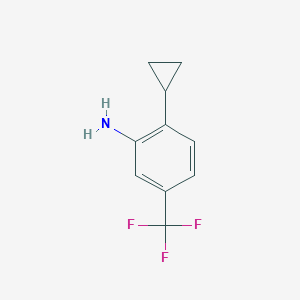
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
